molecular formula C10H9F3O2 B13118958 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13118958
M. Wt: 218.17 g/mol
InChI Key: VSIKRNKEFUIRSW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to an indan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a suitable precursor, such as an indanone derivative, using trifluoromethoxylating reagents under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenol
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethoxy)aniline

Comparison: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its indan-1-ol structure combined with the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable in various applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14/h1-3,8,14H,4-5H2

InChI Key

VSIKRNKEFUIRSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2OC(F)(F)F

Origin of Product

United States

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